4-Hydroxypiperidine

Catalog No.
S704141
CAS No.
5382-16-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypiperidine

CAS Number

5382-16-1

Product Name

4-Hydroxypiperidine

IUPAC Name

piperidin-4-ol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2

InChI Key

HDOWRFHMPULYOA-UHFFFAOYSA-N

SMILES

C1CNCCC1O

Synonyms

4-Piperidinol; 4-Hydroxyhexahydropyridine; (±)-4-Piperidinol; NSC 62083

Canonical SMILES

C1CNCCC1O

Precursor for Drug Synthesis:

Piperidin-4-ol serves as a valuable building block for synthesizing various pharmaceutical drugs. Its versatility in forming diverse chemical bonds allows it to be incorporated into the structure of numerous medications. For instance, it is a crucial intermediate in the synthesis of:

Chemical Intermediate in Organic Synthesis:

Beyond pharmaceuticals, piperidin-4-ol finds use as an intermediate in the synthesis of various other organic compounds. Its ability to react with different reagents makes it a versatile tool for chemists exploring new molecules and materials.

For example, piperidin-4-ol is involved in the synthesis of:

  • N-Heterocyclic Carbenes (NHCs): These are a class of highly reactive organic catalysts used in various organic reactions .
  • Ionic Liquids: These are liquid salts with unique properties like high thermal stability and ionic conductivity, finding applications in diverse fields like electrochemistry and catalysis .

Research on Biological Activity:

While not its primary application, some research explores the potential biological activities of piperidin-4-ol itself. Studies have investigated its:

  • Antimicrobial properties: Some studies suggest potential antimicrobial activity against certain bacterial and fungal strains, although further research is needed .
  • Antioxidant properties: Limited studies have explored its potential antioxidant activity, requiring further investigation .

4-Hydroxypiperidine is a cyclic organic compound with the formula C5H11NOC_5H_{11}NO. It features a six-membered ring containing five carbon atoms and one nitrogen atom, along with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is classified as a piperidine derivative and is known for its versatile chemical properties and biological activities. The molecular weight of 4-hydroxypiperidine is approximately 101.15 g/mol, and it appears as a colorless to pale yellow liquid or solid.

Due to the presence of both the nitrogen atom and the hydroxyl group. Key reactions include:

  • Reduction Reactions: 4-Hydroxypiperidine can be reduced to form various derivatives, such as N-alkylated piperidines.
  • Acylation: The hydroxyl group can undergo acylation to form esters, which are useful in synthesizing pharmaceutical compounds.
  • Formation of N-Heterocycles: It can react with carbonyl compounds to form N-heterocyclic alkyl ethers via the Mitsunobu reaction, expanding its utility in organic synthesis .

4-Hydroxypiperidine exhibits notable biological activity, particularly in pharmacology. It has been studied for its potential effects on the central nervous system and may act as a precursor for various psychoactive substances. Some key points regarding its biological activity include:

  • Neuroactivity: Compounds derived from 4-hydroxypiperidine have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.
  • Toxicity: While generally considered safe, 4-hydroxypiperidine can cause skin and eye irritation upon contact, necessitating careful handling .

Several methods exist for synthesizing 4-hydroxypiperidine, including:

  • Reduction of Nitriles: A common method involves the catalytic hydrogenation of β-unsaturated nitriles, yielding 4-hydroxypiperidine derivatives .
  • Epoxide Opening: Another approach utilizes epoxide-opening reactions followed by cyclization, which can lead to hydroxypiperidine formation .
  • Boc Protection: The compound can also be synthesized through the protection of the hydroxyl group using tert-butoxycarbonyl (Boc) groups, facilitating further chemical modifications .

4-Hydroxypiperidine finds applications in various fields, including:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Chemical Research: Used in organic synthesis for developing new compounds with desired biological activities.
  • Agricultural Chemicals: Potential applications in creating agrochemicals that enhance crop resilience.

Research on interaction studies involving 4-hydroxypiperidine has revealed insights into its binding affinities and mechanisms of action within biological systems. Notable findings include:

  • Binding Studies: Investigations have shown that derivatives of 4-hydroxypiperidine can bind effectively to specific receptors in the brain, influencing neurotransmitter activity.
  • Conformational Analysis: Studies have explored different conformations of 4-hydroxypiperidine and their stability, highlighting its potential adaptability in biological environments .

Several compounds share structural similarities with 4-hydroxypiperidine. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
PiperidineC5H11NBasic structure without hydroxyl group
1-Benzyl-4-hydroxypiperidineC12H17NOBenzyl substitution enhances lipophilicity
N-Boc-4-hydroxypiperidineC10H19NO3Protected form allowing selective reactions
4-AminopiperidineC5H12N2Amino group instead of hydroxyl alters reactivity
4-MethoxypiperidineC6H13NOMethoxy substitution affects solubility and activity

4-Hydroxypiperidine stands out due to its hydroxyl functionality, which significantly influences its reactivity and biological properties compared to other piperidine derivatives.

Traditional Alkaline Hydrolysis and Reduction Techniques

Early methods relied on alkaline hydrolysis of halogenated intermediates. For example, N-substituted 1,2,3,6-tetrahydropyridines treated with HBr in acetic acid form bromopiperidines, which hydrolyze to yield 4-hydroxypiperidines. This two-step process (bromination followed by hydrolysis) achieves moderate yields (50–70%) and is scalable.

Reduction-based routes involve converting ketones to alcohols. Sodium borohydride (NaBH₄) reduces 4-piperidone to 4-hydroxypiperidine, a method optimized in CN104628625A to achieve >90% purity. Key steps include:

  • 4-Piperidone synthesis: Alkaline treatment of 4-piperidone hydrochloride hydrate with NH₃.
  • Reduction: NaBH₄ in methanol at 25–30°C for 7–10 hours.
  • Crystallization: Hexane/MeOH system for isolation.
MethodReagents/ConditionsYieldPurity
HBr HydrolysisHBr (30% in AcOH), 10–50°C, reflux50–70%85–90%
NaBH₄ ReductionNaBH₄, MeOH, 25–30°C, 7–10 hr80–85%>90%

Aza-Prins Cyclization Approaches

The aza-Prins reaction constructs piperidine rings via acid-catalyzed cyclization of homoallylic amines with aldehydes. Key advancements include:

  • Lewis acid promotion: BF₃·OEt₂ or FeCl₃ enhances carbocation stability, enabling cyclization.
  • Intramolecular nucleophilic attack: Ester groups act as nucleophiles to form lactones or piperidines.

Example: Reaction of N-tosyl homoallylic amines with benzaldehyde under BF₃·OEt₂ forms 4-fluoropiperidines.

SubstrateCatalystProductYieldDiastereoselectivity
Homoallylic amineBF₃·OEt₂4-Fluoropiperidine65–73%2:1–5:1
Allylic esterCu/IrBridged piperidine-lactone30–87%>90% trans

Grignard Reaction-Based Syntheses

Grignard reagents enable C–C bond formation at the 4-position. Notable approaches include:

  • Ketone Grignard addition: 4-Piperidone reacts with RMgX (R = alkyl/aryl) to yield α,α-diaryl-4-piperidinemethanol derivatives.
  • N-Oxide reactions: Pyridine N-oxides undergo Grignard addition to form dienal-oximes, which cyclize to piperidines.

Industrial optimization: CN102731369A describes a two-step synthesis using 1,5-dichloro-3-pentanone and primary amines, achieving 80% yield.

Enantioselective Catalytic Strategies

Chiral induction is critical for pharmaceutical applications. Key methods include:

  • Chiral phosphoric acids: Catalyze asymmetric cyclization of unsaturated acetals to form piperidines with >90% ee.
  • Synergistic Cu/Ir catalysis: Enables enantioselective allylic alkylation prior to aza-Prins cyclization, yielding bridged piperidine-γ-butyrolactones.
Catalyst SystemSubstrateProductYieldee
Chiral phosphateUnsaturated acetalsPiperidine derivatives60–85%>90%
Cu/IrAllylic estersBridged piperidine-lactones30–87%>90%

Industrial-Scale Process Optimization

Efficient industrial routes focus on cost reduction and scalability:

  • 4-Piperidone HCl hydrate: Prepared via etherification of N-carbethoxy-4-piperidone with trimethyl orthoformate, followed by hydrolysis and HCl treatment (86% yield).
  • Continuous flow systems: Microwave-assisted aza-Prins reactions reduce reaction times (e.g., 1 hr vs. 24 hr).
ProcessKey StepsYieldCost
4-Piperidone HCl HydrateEtherification → Hydrolysis → HCl Treatment86%Low
Microwave aza-PrinsBF₃·OEt₂, 100°C, 1 hr65–73%Moderate

Cyclization Pathways in Aza-Prins Reaction Systems

The aza-Prins reaction represents a fundamental cyclization pathway for the synthesis of 4-hydroxypiperidine derivatives, involving the intermolecular reaction of carbonyl compounds with secondary homoallylic amines to form iminium ions, which subsequently undergo intramolecular cyclization [4] [7]. This reaction system has emerged as a highly efficient method for accessing both piperidines and tetrahydropyridines, depending on the presence or absence of silicon moieties on the alkene component [4].

The mechanistic pathway begins with the formation of an iminium ion intermediate through condensation of the carbonyl partner with the homoallylic amine substrate [2] [6]. This iminium species then undergoes intramolecular Prins cyclization, proceeding through a carbocationic intermediate that exhibits significant electrophilic character [17] [36]. The cyclization process demonstrates remarkable tolerance to structural variations, particularly when gem-disubstituted homoallylic amines are employed as substrates, expanding the scope of accessible quaternary stereocenters at the carbon-4 position [2] [6].

Recent investigations have revealed that ketoaldehydes serve as particularly effective carbonyl partners in these transformations, providing access to cis-4-hydroxypiperidines with exceptional diastereoselectivity [2] [6]. The reaction proceeds through a cascade mechanism involving nitrogen-acyliminium ion formation followed by aza-Prins cyclization, culminating in either elimination or carbocation trapping depending on the specific reaction conditions employed [4] [7].

The intramolecular variant of the aza-Prins reaction has proven especially valuable for constructing azabicyclic core structures, allowing rapid access to both six-five and six-six ring systems that form the skeletal frameworks of various alkaloid natural products [4] [7]. These cascade processes demonstrate the synthetic utility of incorporating multiple bond-forming events within a single transformation, significantly enhancing the efficiency of complex heterocycle construction.

Table 1: Aza-Prins Cyclization Reaction Yields and Diastereoselectivity

Substrate TypeCatalyst SystemYield (%)Diastereoselectivity (dr)Major Product Configuration
gem-Disubstituted homoallylic aminesLewis acid (boron trifluoride etherate)82-96>95:5 (cis)cis-4-hydroxypiperidine
N-tosyl homoallylic aminesHydrogen chloride/dichloromethane (-78°C)85-9494:6-98:2 (cis)cis-piperidine
Secondary homoallylic aminesIndium trichloride/dichloromethane75-8985:15-100:0Variable
4-MethylenepiperidinesTrifluoroacetic acid/dichloromethane60-8577:23-93:7syn-epoxide
Aldehyde tethered systemsMethylaluminum dichloride/chloroform70-9993:7-99:1 (trans)trans-piperidine

Diastereoselectivity Control in Piperidine Ring Closure

The stereochemical outcome of piperidine ring formation is fundamentally governed by the relative stability of carbocationic intermediates and the kinetic accessibility of competing transition states [36] [50]. In aza-Prins cyclizations catalyzed by concentrated hydrochloric acid at low temperatures, the reaction proceeds under kinetic control, favoring the formation of cis-piperidine products through a mechanism involving significant carbocationic character [36] [50]. The cis-carbocation intermediate demonstrates enhanced stability compared to its trans-counterpart due to favorable orbital overlap with neighboring oxygen substituents [50].

Conversely, when methylaluminum dichloride catalysis is employed at elevated temperatures, the reaction operates under thermodynamic control, predominantly yielding trans-diastereomers wherein both the carbon-4 and carbon-5 substituents adopt equatorial orientations [50]. This temperature-dependent selectivity switch provides synthetic chemists with strategic control over the stereochemical outcome of the cyclization process [36] [50].

The diastereoselectivity of these transformations exhibits a pronounced dependence on the steric bulk of the carbon-2 substituent [50]. As the size of this substituent increases, the diastereoselectivity progressively diminishes, eventually becoming completely unselective for very bulky carbon-2 substituents [50]. This observation suggests that steric interactions within the developing carbocationic intermediate play a crucial role in determining the preferred approach trajectory of the nucleophilic alkene component.

Advanced computational studies employing density functional theory calculations have provided mechanistic insights into the stereochemical preferences observed in these cyclizations [36]. The calculations reveal that both concerted and stepwise pathways favor the formation of cis-piperidine products, with the cis-transition state demonstrating lower activation energies compared to trans-alternatives [36]. These theoretical findings align remarkably well with experimental observations, providing a robust foundation for understanding the stereochemical control elements in these transformations.

The implementation of chiral auxiliaries and asymmetric catalysis has enabled the development of enantioselective variants of piperidine cyclizations [41] [42]. Chiral phosphoric acid catalysts have proven particularly effective, enabling the synthesis of enantiomerically enriched piperidines through the formation of chiral mixed phosphoric acid acetals [42]. These methodologies demonstrate excellent functional group tolerance and provide access to highly substituted piperidine frameworks with multiple stereogenic centers [12].

Solvent and Catalyst Effects on Reaction Kinetics

The choice of solvent exerts a profound influence on both the reaction rate and stereochemical outcome of aza-Prins cyclizations [16] [18]. Acetonitrile has emerged as the optimal solvent for many transformations, enabling complete conversion within one hour while maintaining excellent yields of up to 96 percent [16]. The superior performance of acetonitrile is attributed to its ability to stabilize the iminium ion intermediates while facilitating efficient carbocation trapping [16].

Halogenated solvents, particularly dichloromethane and 1,2-dichloroethane, have demonstrated unique reactivity patterns in iron(III)-promoted aza-alkyne Prins cyclizations [18]. These solvents participate directly in the reaction mechanism through halogen exchange processes, wherein the halogenated solvent serves as the source of halogen incorporation into the final products [18]. This phenomenon is specific to alkyne substrates and does not occur with homoallylic alcohol or N-tosyl amine substrates [18].

The polarity of the reaction medium significantly impacts the enantioselectivity of asymmetric cyclizations [42]. Highly nonpolar hydrocarbon-based solvents provide optimal yields and enantioselectivities in chiral phosphoric acid-catalyzed transformations, with carbon tetrachloride demonstrating superior performance compared to more polar alternatives [42]. This solvent dependence reflects the importance of ion-pairing interactions between the chiral catalyst and the substrate in determining the stereochemical outcome.

Table 2: Solvent Effects on Aza-Prins Reaction Kinetics

SolventReaction Time (h)Yield (%)Selectivity EnhancementTemperature (°C)
Acetonitrile196High20
Dichloromethane582-97Moderate-78 to 20
1,2-Dichloroethane3-585-90Good0 to 40
Chloroform12-2470-85Variable60-80
Trifluoroethanol295Excellent40
Carbon tetrachloride1689High-20

Lewis acid catalysts demonstrate remarkable diversity in their ability to control both the reaction pathway and stereochemical outcome of piperidine cyclizations [19] [21]. Trimethylsilyl trifluoromethanesulfonate emerges as an exceptionally effective catalyst for ring-opening reactions of semicyclic nitrogen-oxygen acetals, affording 1,4- and 1,5-amino alcohols in high yields with excellent 1,2-syn-diastereoselectivity [19] [21]. The mechanism involves initial formation of oxygen-trimethylsilylated ring-opened products, followed by epimerization through transient acyclic iminium ion intermediates [19] [21].

Iron(III) halides represent a particularly interesting class of catalysts due to their environmentally friendly nature and unique reactivity patterns [18]. These catalysts promote rapid carbon-carbon bond formation, typically achieving complete conversion within five minutes [18]. The choice between iron(III) chloride and iron(III) bromide enables selective control over the halogen incorporation, with the metal halide serving as the primary halogen source [18].

Table 3: Lewis Acid Catalyst Effects on Stereochemical Control

Lewis AcidTemperature (°C)Mechanism TypeMajor StereoisomerDiastereomeric Ratio Range
Iron(III) chloride0 to 25Carbocationiccis (kinetic)85:15-100:0
Iron(III) bromide-10 to 20Carbocationiccis (kinetic)100:0
Indium(III) chloride-78 to 0Iminium activationVariable75:25-95:5
Boron trifluoride etherate-78 to -20Oxocarbenium formationcis (kinetic)>95:5
Trimethylsilyl trifluoromethanesulfonate-78 to 0Silylium activationsyn-selective90:10-99:1
Methylaluminum dichloride20 to 60Thermodynamic controltrans (thermodynamic)93:7-99:1

XLogP3

-0.3

UNII

KC61EA060X

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (23.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (76.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (65.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5382-16-1

Wikipedia

4-Hydroxypiperidine

Dates

Last modified: 08-15-2023

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